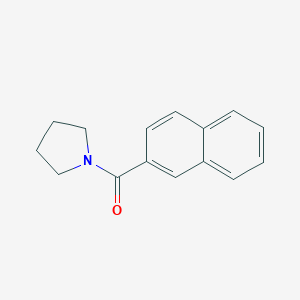
Naphthalen-2-yl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C₁₅H₁₅NO It is a derivative of naphthalene and pyrrolidine, featuring a methanone group that bridges the two structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of 2-naphthoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-2-yl-pyrrolidin-1-yl-carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthalen-2-yl-pyrrolidin-1-yl-methanol.
Substitution: The methanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Naphthalen-2-yl-pyrrolidin-1-yl-carboxylic acid.
Reduction: Naphthalen-2-yl-pyrrolidin-1-yl-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalen-2-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl-pyrrolidin-1-yl-carboxylic acid: An oxidation product with similar structural features.
Naphthalen-2-yl-pyrrolidin-1-yl-methanol: A reduction product with a hydroxyl group instead of a methanone group.
Naphthalen-2-yl-pyrrolidin-1-yl-thioether: A substitution product with a sulfur-containing group.
Uniqueness
Naphthalen-2-yl(pyrrolidin-1-yl)methanone is unique due to its specific combination of naphthalene and pyrrolidine structures, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28g/mol |
Nom IUPAC |
naphthalen-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H15NO/c17-15(16-9-3-4-10-16)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2 |
Clé InChI |
VDAYRZNQLUXFBQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Solubilité |
19.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















